![molecular formula C17H23N3O2 B7559384 3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)
3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
作用機序
3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile exerts its pharmacological effects by selectively blocking the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine A1 receptor activation has been implicated in various physiological processes, including neurotransmission, cardiovascular regulation, and immune modulation. By blocking the adenosine A1 receptor, 3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile has been shown to have various biochemical and physiological effects. In cardiovascular diseases, 3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile can reduce myocardial infarct size by inhibiting apoptosis and oxidative stress. In neurological disorders, 3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile can improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. In cancer, 3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile can inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the adenosine A1 receptor, which allows for precise modulation of this receptor. Another advantage is its well-established synthesis method, which allows for easy production of large quantities of the compound. One limitation is its relatively short half-life, which requires frequent dosing in animal experiments. Another limitation is its poor solubility in aqueous solutions, which can limit its bioavailability.
将来の方向性
There are several future directions for research on 3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Another direction is to develop more potent and selective adenosine A1 receptor antagonists based on the structure of 3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile and to optimize its pharmacokinetic properties for clinical use.
合成法
3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile can be synthesized by reacting 1,3-dibromo-5,5-dimethylhydantoin with 1-(3,5-dimethylphenoxy)-2,3-epoxypropane in the presence of sodium hydroxide to obtain 3-(3,5-dimethylphenoxy)-1,2-epoxypropane. The resulting compound is then reacted with piperazine and acetic anhydride to obtain 3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile.
科学的研究の応用
3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, 3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury. In neurological disorders, 3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In cancer, 3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile has been shown to inhibit tumor growth and metastasis in animal models of breast cancer and melanoma.
特性
IUPAC Name |
3-[4-[2-(3,5-dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-14-10-15(2)12-16(11-14)22-13-17(21)20-8-6-19(7-9-20)5-3-4-18/h10-12H,3,5-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMJEQBVNNTKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)CCC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)

![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)

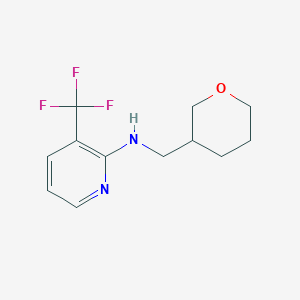
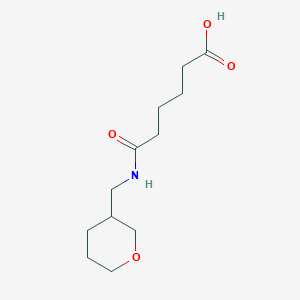
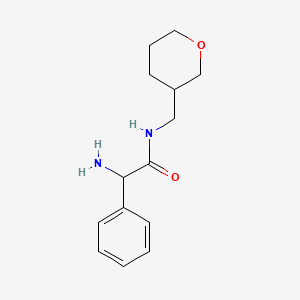
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)
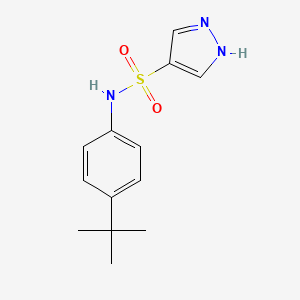
![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
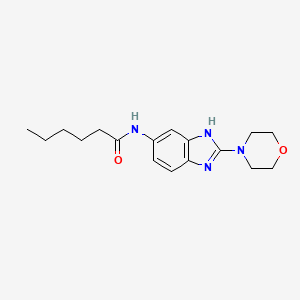
![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)